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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

Cat. No.: B13610684 Get Quote

Executive Summary & Retrosynthetic Logic
The morpholine ring is a privileged pharmacophore in drug discovery, offering improved

solubility and metabolic stability compared to phenyl rings or acyclic amines. The 2-aryl

substitution pattern is particularly valuable but often challenging to synthesize with high

regiocontrol using standard diethanolamine cyclizations.

This protocol utilizes a two-step "Epoxide-to-Morpholine" strategy, selected for its superior

regioselectivity over traditional Henry reaction/reduction pathways.

Corey-Chaykovsky Epoxidation: Direct conversion of the aldehyde to the styrene oxide

derivative using a sulfur ylide.

Sulfato-Amine Cyclization: Ring opening of the epoxide with 2-aminoethyl hydrogen sulfate

followed by intramolecular displacement. This method locks the regiochemistry, ensuring the

aryl group remains at the 2-position.
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Figure 1: Retrosynthetic disconnection showing the strategic use of the epoxide intermediate to

define the morpholine core.

Experimental Protocol
Step 1: Epoxide Formation (Corey-Chaykovsky
Reaction)
Objective: Convert 3-ethoxybenzaldehyde to 2-(3-ethoxyphenyl)oxirane. Mechanism:

Nucleophilic attack of dimethylsulfonium methylide on the carbonyl, followed by intramolecular

ring closure.

Reagents & Materials:

3-Ethoxybenzaldehyde (1.0 equiv)

Trimethylsulfonium iodide (TMSI) (1.2 equiv)

Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)[1]

DMSO (Anhydrous, 5-7 mL per mmol aldehyde)

THF (Optional co-solvent for workup)

Protocol:

Ylide Generation: In a flame-dried flask under Nitrogen/Argon, dissolve Trimethylsulfonium

iodide in anhydrous DMSO. Cool to 0°C.[1]

Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of

gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure
complete formation of the ylide (milky white/yellow suspension).

Addition: Cool the mixture back to 0°C. Add 3-Ethoxybenzaldehyde dropwise (neat or

dissolved in minimal DMSO).
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Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

The aldehyde spot (

) should disappear, replaced by the less polar epoxide (

).

Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (

). Note: DMSO is soluble in water, but thorough washing is required.

Purification: Wash combined organics with brine (

), dry over

, and concentrate.

Checkpoint: The crude epoxide is often pure enough (>90%) for the next step. If not, purify

via flash chromatography (Silica, Hexane/EtOAc).

Critical Process Parameters (CPP):

Parameter Specification Rationale

| Temperature | 0°C

RT | Low temp prevents ylide decomposition; RT ensures completion. | | Atmosphere | Inert (

/Ar) | Ylide is moisture sensitive; NaH reacts with air moisture. | | Solvent | DMSO | Essential for
solubilizing the sulfonium salt and stabilizing the ylide. |

Step 2: Morpholine Ring Construction (Sulfato-Amine
Method)
Objective: Cyclize the epoxide with 2-aminoethyl hydrogen sulfate to form the morpholine ring.

Mechanism: Regioselective amine attack at the terminal epoxide carbon, followed by base-

mediated intramolecular displacement of the sulfate group.

Reagents & Materials:
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2-(3-Ethoxyphenyl)oxirane (from Step 1)

2-Aminoethyl hydrogen sulfate (1.2 equiv)

Sodium Hydroxide (NaOH) (4.0 equiv, dissolved in water)

Methanol (Solvent)[2]

Toluene (Extraction)

Protocol:

Dissolution: Dissolve the epoxide in Methanol (5 mL/mmol).

Reagent Addition: Add 2-Aminoethyl hydrogen sulfate (solid) to the solution.

Base Addition: Add the NaOH solution (25% w/w aq.) dropwise. The reaction is exothermic;

maintain temp <40°C during addition.

Cyclization: Heat the mixture to 60°C for 4-6 hours.

Mechanistic Insight: The initial basic conditions generate the free amine (

), which attacks the epoxide. Continued heating promotes the alkoxide (generated from
the epoxide opening) to displace the sulfate group, closing the ring.

Workup (Acid-Base Extraction):

Evaporate Methanol. Dilute residue with Water and Toluene.

Phase 1 (Impurity Removal): Extract the mixture.[3] The product is an amine and will be in

the organic phase? Correction: At high pH, the product is in the organic phase. However,

to ensure high purity:

Extract the organic layer with 1M HCl (

). The morpholine product moves to the aqueous phase (protonated). Neutral impurities
(unreacted epoxide) remain in the organic phase. Discard organic phase.
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Phase 2 (Product Recovery): Basify the aqueous acidic layer to pH >12 using 4M NaOH.

The solution will become cloudy.

Extract with Dichloromethane (DCM) (

).

Isolation: Dry combined DCM layers over

, filter, and concentrate to yield 2-(3-Ethoxyphenyl)morpholine as a pale yellow oil. Convert
to HCl salt for solid storage if necessary.

Mechanism & Regioselectivity Visualization
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Figure 2: The tandem ring-opening/ring-closing mechanism ensures the aryl group remains at

position 2.

Analytical Data & Quality Control
Expected Data for 2-(3-Ethoxyphenyl)morpholine:
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Technique Expected Signal / Characteristic

Physical State
Pale yellow viscous oil (Free base); White solid

(HCl salt).

1H NMR (CDCl3)
7.2 (t, 1H, Ar-H), 6.8-6.9 (m, 3H, Ar-H), 4.5 (dd,

1H, H-2 benzylic), 4.0 (q, 2H, OEt), 3.8-3.0 (m,

4H, Morpholine H), 1.4 (t, 3H, OEt).

MS (ESI+) [M+H]+ calc. for C12H17NO2: 208.13.

TLC in 10% MeOH/DCM (Stains with Ninhydrin or

Dragendorff).

Troubleshooting & Optimization
Low Yield in Step 1: Ensure DMSO is dry. Water quenches the ylide immediately. If the

aldehyde is not fully consumed, add more ylide (prepared separately) rather than adding

reagents directly to the pot.

Regioisomer Contamination: The sulfate method is highly specific. If "3-phenyl" isomers are

suspected (rare), check the temperature of Step 2. Excessive heat (>100°C) can cause

elimination side reactions.

Purification Issues: If the Acid-Base extraction does not yield pure compound, amine-

functionalized silica gel chromatography is recommended to avoid tailing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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